

An In-depth Technical Guide to 3-(3-Nitrophenyl)-3-oxopropanenitrile

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Compound of Interest

Compound Name: 3-(3-Nitrophenyl)-3-oxopropanenitrile

Cat. No.: B1313947

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of **3-(3-Nitrophenyl)-3-oxopropanenitrile**. The information is curated for professionals in the fields of chemical research and drug development, with a focus on detailed experimental protocols and data presentation.

Introduction

3-(3-Nitrophenyl)-3-oxopropanenitrile, also known as 3-nitrobenzoylacetone, is an organic compound featuring a phenyl ring substituted with a nitro group at the meta-position, and a β -ketonitrile functional group. Its chemical structure lends itself to a variety of chemical transformations, making it a valuable intermediate in the synthesis of diverse heterocyclic compounds and potential pharmacologically active molecules.

Physicochemical Properties

Property	Value	Reference
CAS Number	21667-64-1	[1]
Molecular Formula	$C_9H_6N_2O_3$	[1]
Molecular Weight	190.16 g/mol	[1]

Discovery and History

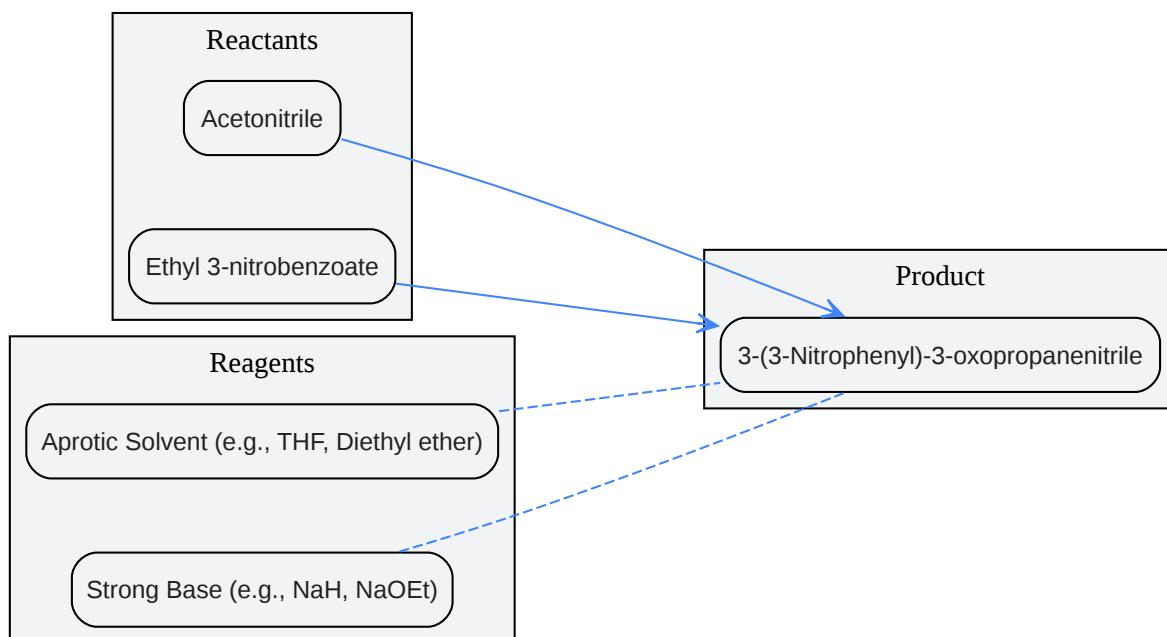
The synthesis of benzoylacetanitriles, the parent class of compounds to which **3-(3-Nitrophenyl)-3-oxopropanenitrile** belongs, has its roots in the late 19th century with the discovery of the Claisen condensation. This carbon-carbon bond-forming reaction, first described by Rainer Ludwig Claisen in 1887, provides a fundamental method for the preparation of β -keto esters and related compounds. Over the years, this reaction has been adapted for the synthesis of β -ketonitriles by reacting an ester with a nitrile in the presence of a strong base.

While a specific historical account detailing the first discovery of **3-(3-Nitrophenyl)-3-oxopropanenitrile** is not readily available in the surveyed literature, its synthesis falls under the well-established Claisen-type condensation reactions. A notable method for the synthesis of 3-nitrobenzoylacetanitrile was reported in the journal *Synthesis* in 1997. This publication provides a key reference for the preparation of this compound.

Synthesis

The primary route for the synthesis of **3-(3-Nitrophenyl)-3-oxopropanenitrile** is the Claisen condensation of a 3-nitrobenzoate ester with acetonitrile in the presence of a strong base.

General Reaction Scheme



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Caption: General reaction scheme for the synthesis of **3-(3-Nitrophenyl)-3-oxopropanenitrile** via Claisen condensation.

Detailed Experimental Protocol

The following protocol is a representative procedure based on the principles of the Claisen condensation for the synthesis of benzoylacetanitriles.

Materials:

- Ethyl 3-nitrobenzoate
- Acetonitrile (anhydrous)
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous tetrahydrofuran (THF)

- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Ethyl acetate
- Hexane

Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with sodium hydride (1.1 equivalents, washed with anhydrous hexane to remove mineral oil) and anhydrous THF.
- Addition of Acetonitrile: The suspension is cooled to 0 °C in an ice bath. Anhydrous acetonitrile (1.2 equivalents) is added dropwise to the stirred suspension. The mixture is then stirred at room temperature for 30 minutes.
- Addition of Ester: A solution of ethyl 3-nitrobenzoate (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at 0 °C.
- Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is cooled to 0 °C and cautiously quenched by the slow addition of 1 M HCl until the solution is acidic.
- Extraction: The aqueous layer is extracted three times with ethyl acetate.
- Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous MgSO_4 , filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Quantitative Data:

Reactant/Product	Molecular Weight (g/mol)	Moles	Equivalents
Ethyl 3-nitrobenzoate	195.17	1	1.0
Acetonitrile	41.05	1.2	1.2
Sodium Hydride	24.00	1.1	1.1
3-(3-Nitrophenyl)-3-oxopropanenitrile	190.16	-	-

Note: The yield for this specific reaction is not detailed in the readily available literature and would need to be determined experimentally.

Spectroscopic Data

Detailed experimental spectroscopic data for **3-(3-Nitrophenyl)-3-oxopropanenitrile** is not widely available in public databases. However, based on the known spectral characteristics of related compounds, the following are the expected spectroscopic features.

¹H NMR Spectroscopy:

- Aromatic Protons: Signals in the range of δ 7.5-8.5 ppm, showing characteristic splitting patterns for a meta-substituted benzene ring.
- Methylene Protons (-CH₂-): A singlet typically appearing in the range of δ 4.0-4.5 ppm, deshielded by the adjacent carbonyl and nitrile groups.

¹³C NMR Spectroscopy:

- Carbonyl Carbon (C=O): A signal expected around δ 185-195 ppm.
- Nitrile Carbon (C≡N): A signal in the region of δ 115-120 ppm.
- Aromatic Carbons: Multiple signals in the aromatic region (δ 120-150 ppm).

- Methylene Carbon (-CH₂-): A signal expected in the range of δ 30-40 ppm.

Infrared (IR) Spectroscopy:

- C≡N Stretch: A sharp absorption band around 2250 cm⁻¹.
- C=O Stretch: A strong absorption band in the region of 1680-1700 cm⁻¹.
- N-O Stretch (Nitro Group): Two strong absorption bands around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).
- C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.
- C-H Stretch (Aliphatic): Absorption bands below 3000 cm⁻¹.

Mass Spectrometry (MS):

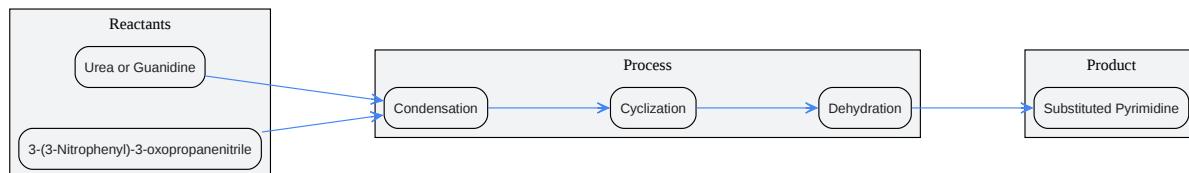
- Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 190).
- Fragmentation Pattern: Characteristic fragments resulting from the loss of the nitro group (NO₂), the cyano group (CN), and the carbonyl group (CO).

Signaling Pathways and Experimental Workflows

The primary utility of **3-(3-Nitrophenyl)-3-oxopropanenitrile** lies in its role as a versatile building block for the synthesis of more complex molecules, particularly heterocyclic systems. The presence of the ketone and nitrile functionalities allows for a variety of cyclization reactions.

Synthesis of Pyrimidine Derivatives

One common application of β -ketonitriles is in the synthesis of pyrimidine derivatives through condensation with urea or guanidine.

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Caption: Workflow for the synthesis of pyrimidine derivatives from **3-(3-Nitrophenyl)-3-oxopropanenitrile**.

This workflow illustrates the general pathway where the β -ketonitrile undergoes a series of reactions to form a stable heterocyclic ring system, which is a common scaffold in many pharmaceutical compounds.

Conclusion

3-(3-Nitrophenyl)-3-oxopropanenitrile is a valuable synthetic intermediate with potential applications in medicinal chemistry and materials science. While its specific discovery and historical timeline are not extensively documented, its synthesis is based on well-established chemical principles. This guide provides a foundational understanding of its synthesis and expected properties, serving as a valuable resource for researchers in the field. Further experimental investigation is warranted to fully characterize this compound and explore its synthetic utility.

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References

- 1. calpaclab.com [calpaclab.com]
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